![molecular formula C82H137N31O22 B013148 [Arg14,Lys15]Nociceptin CAS No. 236098-40-1](/img/structure/B13148.png)
[Arg14,Lys15]Nociceptin
Overview
Description
[Arg14,Lys15]Nociceptin is a synthetic analog of the endogenous neuropeptide nociceptin/orphanin FQ (N/OFQ), designed to selectively target the nociceptin opioid peptide (NOP) receptor, a G-protein coupled receptor (GPCR) in the opioid family . The compound features arginine and lysine substitutions at positions 14 and 15 of the natural N/OFQ sequence, enhancing both binding affinity and metabolic stability . These modifications result in a 5- to 30-fold increase in potency compared to N/OFQ, with an EC50 of 1 nM at the NOP receptor and >10,000-fold selectivity over classical opioid receptors (μ, δ, κ) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Arg14,Lys15]Nociceptin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications at positions 14 and 15 are introduced during this step. After the assembly of the peptide chain, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of SPPS are scalable for industrial applications. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: [Arg14,Lys15]Nociceptin primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in various biochemical reactions, including binding to the NOP receptor and subsequent signal transduction pathways .
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).
Conditions: Mild acidic or basic conditions for deprotection, and neutral to slightly basic conditions for coupling reactions.
Major Products: The major product of the synthesis is the this compound peptide itself. During its biological activity, it does not typically form additional chemical products but rather exerts its effects through receptor binding and activation .
Scientific Research Applications
Pharmacological Profile
[Arg14,Lys15]Nociceptin exhibits a robust pharmacological profile characterized by:
- Increased Potency : This analog is reported to be significantly more potent than the natural ligand N/OFQ, with effective doses being at least tenfold lower in various assays .
- Mechanism of Action : It acts primarily through the NOP receptor, which modulates several physiological responses, including pain transmission, gastrointestinal motility, and neuroendocrine functions .
Applications in Pain Management
One of the most promising applications of this compound is in the domain of pain management:
- Chronic Pain Treatment : The NOP receptor has been identified as a potential target for treating chronic pain conditions with fewer side effects compared to traditional opioids. Studies indicate that this compound can produce antinociceptive effects, making it a candidate for managing neuropathic pain without the typical adverse effects associated with opioid receptors .
- Neuropathic Pain Models : In animal models, this compound has demonstrated efficacy in reducing hyperalgesia and allodynia, suggesting its role in modulating pain pathways effectively .
Gastrointestinal Function Modulation
Research has shown that this compound significantly affects gastrointestinal functions:
- Inhibition of Gastric Motility : Administered via intracerebroventricular injection, this compound has been observed to delay gastric emptying and reduce gastric acid secretion in rodent models. These effects are attributed to its action on central NOP receptors, which inhibit gut motility and secretory functions .
- Potential for Treating Gastrointestinal Disorders : Given its modulatory effects on gut motility, this compound may hold therapeutic potential for conditions like irritable bowel syndrome (IBS) and other gastrointestinal dysmotility disorders.
Neurological Applications
The implications of this compound extend into neurology:
- Anxiety and Depression : The NOP receptor is implicated in mood regulation; thus, agonists like this compound may be explored for their anxiolytic and antidepressant properties. Preclinical studies suggest a potential role in modulating stress responses and emotional behavior .
- Cognitive Enhancement : There is emerging evidence that NOP receptor antagonists could enhance memory and cognitive function, indicating a dual role for compounds like this compound in both promoting and inhibiting specific neurological pathways depending on the context .
Comparative Efficacy Table
Application Area | Mechanism of Action | Efficacy Compared to Natural N/OFQ | Notes |
---|---|---|---|
Pain Management | Agonist at NOP receptors | 10-fold more potent | Effective in neuropathic pain models |
Gastrointestinal Motility | Central inhibition of gut motility | More effective than N/OFQ | Potential treatment for IBS |
Neurological Effects | Modulation of mood and cognition | Not directly compared | Emerging area of research |
Case Studies and Research Insights
Several studies have documented the applications and effects of this compound:
- A study reported that this compound significantly decreased KCl-evoked amylase secretion from isolated pancreatic lobules, indicating its role in digestive enzyme regulation .
- Another investigation highlighted its antinociceptive properties through various routes of administration, reinforcing its potential as a therapeutic agent for chronic pain management .
Mechanism of Action
[Arg14,Lys15]Nociceptin exerts its effects by binding to the NOP receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. This results in decreased neuronal excitability and altered neurotransmitter release, contributing to its analgesic and anxiolytic effects .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism: Full agonist at NOP receptors, activating Gi/o proteins to inhibit adenylyl cyclase, reduce cAMP, and modulate ion channels .
- Biological Effects : Analgesia, anxiolysis, inhibition of gastrointestinal motility, and regulation of stress responses .
- Stability : Resistant to enzymatic degradation, enabling prolonged in vivo activity (e.g., effects lasting >60 minutes in mice) .
Comparison with Similar Compounds
Natural Ligand: Nociceptin/Orphanin FQ (N/OFQ)
- Potency : N/OFQ has lower potency (EC50 ~10–30 nM) and shorter duration of action (effects peak at 5–15 minutes in vivo) .
- Stability: Susceptible to peptidase degradation; its effects are potentiated by peptidase inhibitors, unlike [Arg14,Lys15]Nociceptin .
- Functional Outcomes: Similar physiological roles (pain modulation, gut motility), but this compound achieves comparable effects at 10–30-fold lower doses .
Data Table 1: In Vitro and In Vivo Comparison
Parameter | N/OFQ | This compound |
---|---|---|
NOP Receptor EC50 | 10–30 nM | 1 nM |
μ/δ/κ Receptor IC50 | >1,000 nM | >1,000 nM |
Duration of Action (Mice) | 15–30 minutes | 60–90 minutes |
Metabolic Stability | Low | High |
Antagonist: [Nphe1,Arg14,Lys15]Nociceptin-NH2 (UFP-101)
- Structure : Combines N-terminal Nphe1 (antagonist motif) with Arg14/Lys15 substitutions .
- Duration : Longer action than shorter antagonists (e.g., [Nphe1]N/OFQ(1-13)-NH2), attributed to Arg14/Lys15-enhanced receptor binding .
- Applications: Blocks N/OFQ-induced pronociceptive effects and stress-axis activation .
Antagonist: J-113397
- Structure: Small-molecule, selective NOP antagonist .
- Potency : High affinity (pA2 ~8), but shorter duration compared to peptide antagonists like UFP-101 .
Data Table 2: Selectivity and Binding Profiles
Compound | NOP Receptor Affinity | μ Receptor IC50 | Duration of Action |
---|---|---|---|
This compound | 0.32 nM | 280 nM | 90 minutes |
UFP-101 | 6–8 (pA2) | >1,000 nM | 60 minutes |
Ro64-6198 | 1–5 nM | 1,500 nM | 30–45 minutes |
J-113397 | 8 (pA2) | >1,000 nM | 30–45 minutes |
Structural Analogs: [Phe1(CH2-NH)Gly2]Nociceptin(1-13)NH2
- Activity : Partial agonist/antagonist with lower potency (EC50 ~100 nM) .
- Applications : Less favored due to residual agonist activity and shorter half-life .
Biological Activity
[Arg14,Lys15]Nociceptin, a derivative of nociceptin/orphanin FQ (N/OFQ), is a potent agonist that selectively activates the nociceptin receptor (NOP). This compound has garnered significant interest due to its implications in various physiological processes, including pain modulation, stress response, and motor function. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and case studies.
Nociceptin interacts with the NOP receptor, a member of the G-protein coupled receptor family. Upon binding, it initiates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. The unique structure of [Arg14,Lys15] enhances its binding affinity and selectivity compared to other nociceptin analogs.
Key Findings
- Binding Affinity : this compound exhibits significantly higher potency than native N/OFQ. It has been shown to be 30-fold more potent in vivo, indicating a robust interaction with the NOP receptor .
- Selectivity : This compound demonstrates over 3000-fold selectivity for NOP receptors compared to classical opioid receptors, making it a valuable tool in pain research without the side effects associated with opioids .
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.
In Vitro Studies
Table 1 summarizes the binding affinity and functional activity of this compound compared to other nociceptin analogs.
Compound | Binding Affinity (pKi) | Functional Activity (pA2) |
---|---|---|
N/OFQ | 9.0 | 6.0 |
This compound | 10.2 | 9.1 |
UFP-101 (Antagonist) | 9.1 | 7.3 |
- Calcium Mobilization Assay : This assay demonstrated that this compound effectively stimulates calcium release in cells expressing NOP receptors, confirming its agonistic properties .
In Vivo Studies
In vivo experiments have validated the analgesic effects of this compound.
- Tail Withdrawal Assay : Mice administered with this compound showed significant increases in tail withdrawal latency, indicating enhanced antinociceptive effects compared to control groups treated with N/OFQ alone .
- Motor Activity : Low doses of this compound facilitated locomotion, while higher doses inhibited it, demonstrating a biphasic effect on motor performance .
Case Studies
Several studies have explored the therapeutic potential of this compound in various conditions:
- Chronic Pain Management : A study highlighted its role as a potential alternative to opioids for managing chronic pain due to its selective action on the NOP receptor without inducing typical opioid side effects such as addiction or respiratory depression .
- Stress and Anxiety Disorders : Research indicates that modulation of the NOP receptor by this compound may influence stress responses and anxiety levels, suggesting therapeutic applications in psychiatric disorders .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing [Arg14,Lys15]Nociceptin’s receptor binding affinity and selectivity?
- Methodological Answer : Use radioligand competition binding assays with iodinated nociceptin analogues (e.g., [¹²⁵I]Tyr14-OFQ/N) to measure Ki values. Include opioid receptor ligands (e.g., DPDPE, U50,488) as competitors to confirm ORL1 receptor selectivity . For reproducibility, detail the cell lines (e.g., transfected HEK293 cells), membrane preparation protocols, and buffer conditions (pH, ion composition) in the "Materials and Methods" section .
Q. How does this compound’s structure influence its pharmacological profile compared to native nociceptin?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by synthesizing variants with substitutions at positions 14 (Arg) and 15 (Lys). Evaluate binding affinity (IC₅₀) and functional activity (e.g., cAMP inhibition) across opioid receptor subtypes. Use molecular dynamics simulations to map interactions with ORL1’s extracellular loops .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinity values for this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., temperature, ligand concentration ranges) and validate receptor expression levels in cell models. Use internal controls (e.g., dynorphin A for ORL1) to normalize data. Address variability by reporting mean ± SEM from ≥3 independent experiments and applying ANOVA for cross-study comparisons .
Q. What in vivo models are appropriate for studying this compound’s role in pain modulation without confounding opioid effects?
- Methodological Answer : Employ ORL1-knockout mice to isolate this compound’s effects from classical opioid pathways. Use behavioral assays (e.g., tail-flick test) with dose-response curves (0.1–10 nmol intrathecal administration). Include control groups treated with naloxone to rule out µ-opioid receptor cross-activation .
Q. How can researchers ensure reproducibility of functional assays for this compound in heterogeneous cell populations?
- Methodological Answer : Use fluorescence-activated cell sorting (FACS) to isolate cells with uniform receptor expression. Validate receptor density via quantitative PCR or flow cytometry. For cAMP inhibition assays, include forskolin as a positive control and normalize data to baseline activity .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Methodological Answer : Fit data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For non-linear regression, apply the F-test to compare one-site vs. two-site binding models .
Q. How should researchers address contradictory findings between in vitro binding data and in vivo efficacy studies?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., blood-brain barrier permeability) using LC-MS/MS to measure compound bioavailability. Perform ex vivo receptor occupancy assays to correlate plasma concentrations with target engagement .
Q. Experimental Design and Reporting
Q. What criteria should guide the selection of negative/positive controls in this compound experiments?
- Methodological Answer : Include native nociceptin as a positive control for ORL1 activation and dynorphin A for κ-opioid receptor cross-comparison. Use scrambled peptide sequences or receptor antagonists (e.g., J-113397) as negative controls. Document lot numbers and suppliers for all reagents .
Q. How can researchers optimize the balance between methodological detail and conciseness in reporting this compound studies?
- Methodological Answer : Follow the NIH preclinical checklist for essential details (e.g., animal ethics approval IDs, randomization protocols). Place extended methodologies (e.g., HPLC purity data >96%) in supplementary materials, hyperlinked to the main text .
Q. Data Transparency and Ethics
Q. What steps are critical for ensuring compliance with NIH guidelines in preclinical studies of this compound?
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLMZOQBGUKAT-VUXBHJHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H137N31O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1909.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.